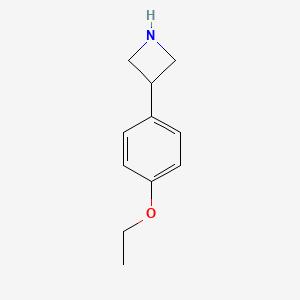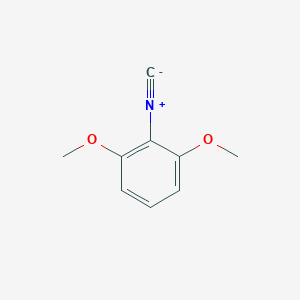
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
The synthesis of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one typically involves the reaction of 4,7-dimethylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antioxidant and radical scavenger, protecting lipids and proteins from peroxidation.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its structural similarity to neurotransmitters like serotonin and melatonin.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptor sites, similar to neurotransmitters, influencing various physiological processes. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one can be compared with other indole derivatives such as:
Tryptamine: An important neurotransmitter with structural similarity to serotonin and melatonin.
Serotonin: A neurotransmitter that plays a key role in mood regulation and other physiological functions.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone that influences growth and development.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(2-aminoethyl)-4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-3-4-8(2)11-10(7)9(5-6-13)12(15)14-11/h3-4,9H,5-6,13H2,1-2H3,(H,14,15) |
InChIキー |
AXJKYXPWOXLGRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)

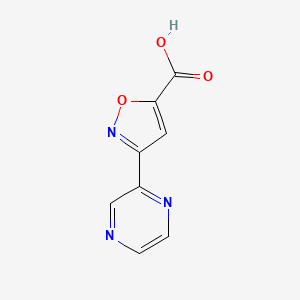
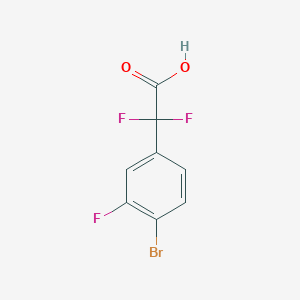
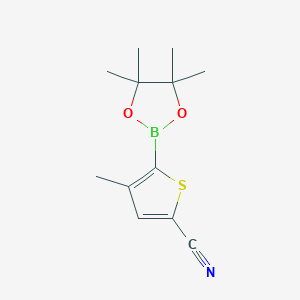
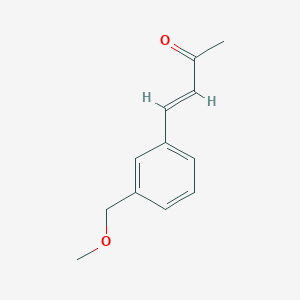
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)

